molecular formula C33H31NO10S3 B11682285 Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11682285
M. Wt: 697.8 g/mol
InChI Key: RMFJEKNGPIAOSH-UHFFFAOYSA-N
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Description

This compound is a structurally complex spiro-fused heterocyclic molecule featuring a 1,3-dithiole ring fused to a thiopyrano[2,3-c]quinoline scaffold. Key structural elements include:

  • Methoxy group at the 9'-position, influencing electronic properties and solubility.
  • Phenylacetyl substituent at the 6'-position, contributing to hydrophobic interactions and steric bulk.
  • Four methyl ester groups (tetramethyl carboxylates) at positions 2',3',4,5, enhancing solubility in organic solvents.
  • Spiro junction between the dithiole and thiopyrano-quinoline moieties, creating a rigid three-dimensional conformation that may influence binding specificity .

The compound’s molecular formula is C₃₃H₃₁NO₁₀S₃ (MW: 697.8 g/mol), as confirmed by recent synthetic reports . Its stereochemistry is achiral, with a polar surface area of 98.5 Ų, indicating moderate polarity .

Properties

Molecular Formula

C33H31NO10S3

Molecular Weight

697.8 g/mol

IUPAC Name

tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(2-phenylacetyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C33H31NO10S3/c1-32(2)27-22(19-16-18(40-3)13-14-20(19)34(32)21(35)15-17-11-9-8-10-12-17)33(23(28(36)41-4)24(45-27)29(37)42-5)46-25(30(38)43-6)26(47-33)31(39)44-7/h8-14,16H,15H2,1-7H3

InChI Key

RMFJEKNGPIAOSH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)CC4=CC=CC=C4)C=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the core spirocyclic structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The following analogs share the spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline] core but differ in substituents:

Compound Name Substituent at 6' Molecular Formula Molecular Weight (g/mol) logP logSw (Solubility) Source
Target Compound Phenylacetyl C₃₃H₃₁NO₁₀S₃ 697.8 N/A N/A
Tetramethyl 5',5',8'-trimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[[1,3]dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate Phenylacetyl C₃₃H₃₁NO₉S₃ 681.8 6.078 -5.565
Tetramethyl 6'-hexanoyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate Hexanoyl C₃₀H₃₃NO₉S₃ 647.78 N/A N/A

Key Observations :

  • The phenylacetyl group in the target compound increases hydrophobicity (logP ~6.078 in a related analog) compared to the hexanoyl analog, which has a shorter alkyl chain .
  • The 5',5',8'-trimethyl variant (MW: 681.8) shows reduced molecular weight due to fewer oxygen atoms, correlating with lower polarity .
Physicochemical Properties
  • logP : The target compound’s phenylacetyl group likely elevates its logP compared to alkyl-substituted analogs, favoring membrane permeability but reducing aqueous solubility .
  • Solubility: The hexanoyl analog’s logSw (-5.565) suggests poor water solubility, a trend expected to persist in the phenylacetyl variant due to similar hydrophobic substituents .
  • Stereochemical Rigidity : All analogs share a spiro architecture, which restricts conformational flexibility—critical for interactions with biological targets like enzymes or receptors .

Research Findings and Functional Implications

Computational Predictions
  • Polar Surface Area (PSA) : The target’s PSA (98.5 Ų) aligns with compounds exhibiting moderate blood-brain barrier penetration, though high logP values may limit this .
  • Hydrogen Bond Acceptors : With 17 acceptors, the compound may engage in extensive intermolecular interactions, but steric bulk from phenylacetyl could hinder binding .

Recommendations :

  • Conduct solubility enhancement studies (e.g., prodrug formulations).
  • Evaluate biological activity against quinoline-sensitive pathogens or cancer cell lines.

Biological Activity

Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spiro structure that incorporates both dithiole and thiopyranoquinoline moieties. Its molecular formula is C38H41NO10S3C_{38}H_{41}NO_{10}S_{3} with a molecular weight of approximately 767.9 g/mol. The intricate arrangement of functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of dithiole and quinoline compounds exhibit significant anticancer properties. For instance, the compound's structural analogs have been shown to induce apoptosis in cancer cell lines such as HepG-2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) through mechanisms involving caspase activation and modulation of apoptotic pathways .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Dithiole AHepG-212.5Apoptosis via caspase activation
Quinoline BMCF-715.0Cell cycle arrest
Tetramethyl CompoundPanc-110.0Induction of oxidative stress

Antioxidant Properties

The compound has also shown promising antioxidant activity. Research indicates that similar dithiole derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In vitro studies suggest that compounds with dithiole structures may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. These effects are particularly relevant in contexts such as chronic inflammatory diseases and could be attributed to the modulation of signaling pathways involved in inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells.
  • Antioxidant Activity : Reduction of reactive oxygen species (ROS) levels protects cells from oxidative damage.
  • Inflammatory Pathway Modulation : Inhibition of NF-kB and other inflammatory mediators reduces inflammation.

Case Studies

A case study focusing on the anticancer effects of related compounds highlighted their efficacy against various tumor types. In this study, researchers treated MCF-7 cells with different concentrations of the compound and observed significant reductions in cell viability at concentrations as low as 10 µM, demonstrating its potential as a therapeutic agent for breast cancer treatment .

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